
1-(4-Methyl-3-(trifluoromethyl)phenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methyl-3-(trifluoromethyl)phenyl)ethanol is an organic compound with the molecular formula C10H11F3O It is a secondary alcohol characterized by the presence of a trifluoromethyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methyl-3-(trifluoromethyl)phenyl)ethanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 1-(4-Methyl-3-(trifluoromethyl)phenyl)ethanone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. This method utilizes catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone precursor under hydrogen gas at elevated pressures and temperatures . This approach offers scalability and efficiency for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Methyl-3-(trifluoromethyl)phenyl)ethanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous THF or diethyl ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products Formed
Oxidation: 1-(4-Methyl-3-(trifluoromethyl)phenyl)ethanone.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
1-(4-Methyl-3-(trifluoromethyl)phenyl)ethanol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(4-Methyl-3-(trifluoromethyl)phenyl)ethanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects . The compound may also participate in hydrogen bonding and van der Waals interactions, further influencing its activity.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Trifluoromethylphenyl)ethanol: Similar structure but lacks the methyl group on the phenyl ring.
1-(4-Methylphenyl)ethanol: Similar structure but lacks the trifluoromethyl group.
1-(3-Trifluoromethylphenyl)ethanol: Similar structure but the trifluoromethyl group is positioned differently on the phenyl ring.
Uniqueness
1-(4-Methyl-3-(trifluoromethyl)phenyl)ethanol is unique due to the presence of both the methyl and trifluoromethyl groups on the phenyl ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C10H11F3O |
|---|---|
Peso molecular |
204.19 g/mol |
Nombre IUPAC |
1-[4-methyl-3-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C10H11F3O/c1-6-3-4-8(7(2)14)5-9(6)10(11,12)13/h3-5,7,14H,1-2H3 |
Clave InChI |
IPLFOPRMJPUBMC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(C)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


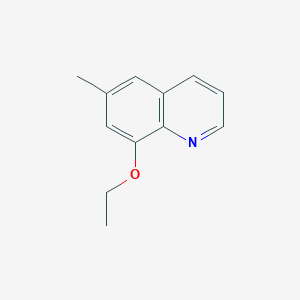

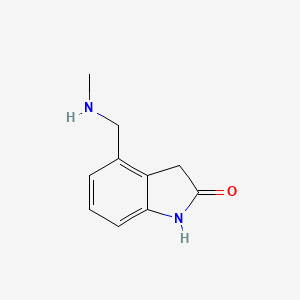
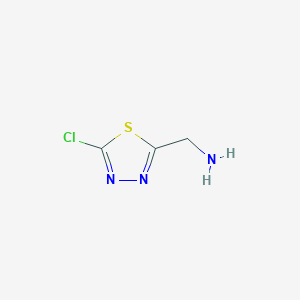
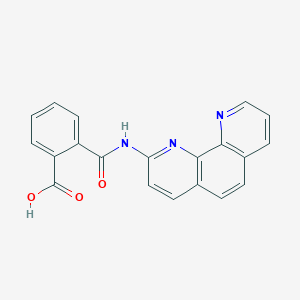
![2-(2-(tert-Butyl)-6-(2-(1,1,6,6-tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)vinyl)-4H-pyran-4-ylidene)malononitrile](/img/structure/B15249784.png)
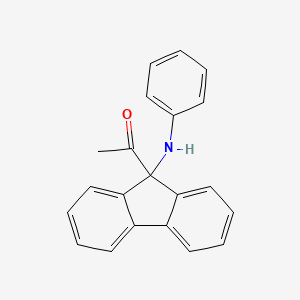
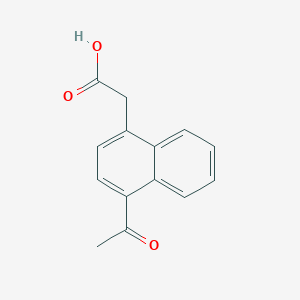
![Methyl 2-bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylate](/img/structure/B15249807.png)
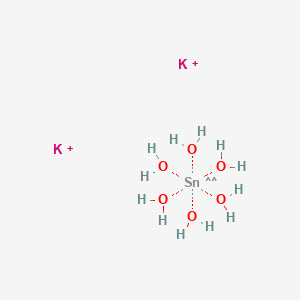
![1,2,3-trifluoro-5-[2-fluoro-4-(4-pentylphenyl)phenyl]benzene](/img/structure/B15249823.png)

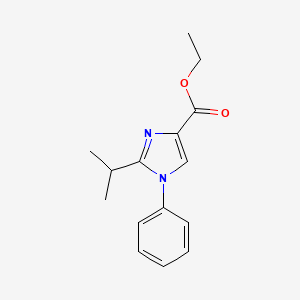
![[2,11-bis(2-ethylhexoxy)-15-trimethylstannyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-trimethylstannane](/img/structure/B15249840.png)
